2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid
Description
2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid (CAS: 135-13-7) is a benzoic acid derivative featuring a sulfanyl group linked to a carboxymethyl moiety and a phenylmethylamino substituent. Its molecular formula is C₉H₈O₄S, with a molecular weight of 212.22 g/mol . The compound is synthesized via the reaction of 2,2'-dithiosalicylic acid with chloroacetic acid in the presence of sodium carbonate and sodium sulfate, followed by hydrolysis and acidification . This structure positions it as a versatile intermediate for pharmaceutical and coordination chemistry applications due to its carboxylic acid and sulfur-containing functional groups.
Properties
IUPAC Name |
2-[[carboxymethylsulfanyl(phenyl)methyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-14(19)10-22-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)16(20)21/h1-9,15,17H,10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWCKCVJMCALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2C(=O)O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282094 | |
| Record name | 2-({[(carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-78-5 | |
| Record name | NSC24198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-({[(carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes a series of reactions including sulfonation, amination, and carboxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or hydrocarbons.
Scientific Research Applications
Potential Applications
- Anti-inflammatory and Analgesic Properties: Research indicates that 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid has been studied for its potential anti-inflammatory and analgesic properties.
- Neuroprotective Effects: Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could imply neuroprotective effects. Its interaction with various biological targets may also suggest applications in drug development.
- Drug Development: The compound's ability to bind with various receptors and enzymes suggests it may interact with neurotransmitter receptors, which could elucidate its pharmacological effects. Studies on its binding affinity with proteins involved in inflammatory pathways are ongoing. Benzoic acid derivatives can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway.
Structural Comparisons
Several compounds exhibit structural similarities to 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoic Acid | Amino group on benzoic acid | Basic amino functionality |
| Carboxymethyl Phenyl Sulfide | Sulfide linkage without amino group | Lacks amine reactivity |
| 4-Carboxyphenyl Methylamine | Methylamine instead of sulfide | Different functional reactivity |
Mechanism of Action
The mechanism by which 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Reported Bioactivity/Application | Reference |
|---|---|---|---|---|---|
| 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid | Benzoic acid core with carboxymethylsulfanyl and phenylmethylamino groups | C₉H₈O₄S | 212.22 | Intermediate for coordination complexes and drug synthesis | |
| 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | Nitro and trifluoromethyl substituents on the phenyl ring | C₁₄H₈F₃NO₄S | 343.28 | Not specified; likely lipophilic due to -CF₃ group | |
| 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid | 4-Chlorophenyl and oxoethyl groups on the sulfanyl chain | C₁₅H₁₁ClO₃S | 306.76 | Allosteric inhibitor of human caspase-7 (anticancer) | |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids | Extended 4-oxo-4-arylbutanoic chain attached to the sulfanyl group | C₁₃H₁₂O₅S (varies) | ~280–320 | Antiproliferative activity against tumor cell lines | |
| 2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid | Propylsulfanyl linker with a dioxoisoindolyl group | C₁₈H₁₅NO₄S | 365.38 | Not specified; potential protease inhibitor candidate | |
| 4-[[2-[(9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid | Chromenopyrimidine and acetyl amino substituents | C₂₇H₂₁N₃O₄S | 507.54 | Not specified; likely kinase inhibitor |
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-chlorophenyl-oxoethyl variant (CAS: Not provided) exhibits caspase-7 inhibition, a mechanism relevant to apoptosis regulation . 4-Oxo-4-arylbutanoic analogs demonstrate broad antiproliferative activity, likely due to the Michael acceptor properties of the α,β-unsaturated ketone .
The trifluoromethyl-nitro analog (CAS: 1545-75-1) is highly lipophilic, favoring membrane permeability but possibly limiting pharmacokinetic profiles .
Synthesis Pathways: The target compound is synthesized via nucleophilic substitution of dithiosalicylic acid , whereas 4-oxo-4-arylbutanoic derivatives require Michael addition of thioglycolic acid to α,β-unsaturated ketones . Schiff base analogs (e.g., 2-[phenylmethylamino]benzoic acid) are prepared via condensation of benzaldehyde and 2-aminobenzoic acid, forming metal-chelating ligands .
Biological Activity
2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid, with the molecular formula C16H15NO4S, is a complex organic compound that has garnered interest in the fields of pharmaceuticals and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The compound features a carboxymethyl sulfanyl group attached to a phenyl ring, alongside an amino group linked to a benzoic acid moiety. This structural diversity imparts both hydrophilic and hydrophobic characteristics, which are crucial for its interaction with biological targets.
Pharmacological Properties
Research has indicated that 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production.
- Analgesic Activity : Similar to its anti-inflammatory effects, the compound has been explored for its analgesic potential, which could be beneficial in pain management therapies.
- Neuroprotective Effects : The compound may interact with neurotransmitter systems, suggesting possible neuroprotective effects. This is particularly relevant in conditions where neurotransmitter dysregulation occurs.
The biological activity of 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid can be attributed to its interaction with various biological targets:
- Receptor Binding : Studies have focused on the compound's ability to bind with neurotransmitter receptors, which may elucidate its pharmacological effects. Ongoing research is assessing its binding affinity with proteins involved in inflammatory responses.
- Protein Interaction Studies : Interaction studies indicate that the compound may bind to enzymes and receptors associated with inflammatory pathways, enhancing our understanding of its therapeutic potential.
Comparative Analysis
To better understand the uniqueness of 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid, a comparative analysis with structurally similar compounds is presented:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoic Acid | Amino group on benzoic acid | Basic amino functionality |
| Carboxymethyl Phenyl Sulfide | Sulfide linkage without amino group | Lacks amine reactivity |
| 4-Carboxyphenyl Methylamine | Methylamine instead of sulfide | Different functional reactivity |
This table illustrates that while these compounds share certain structural features, the unique combination of functionalities in 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid enhances its potential applications and biological activity.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various benzoic acid derivatives, including 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid. For example:
- A study highlighted the ability of benzoic acid derivatives to promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. This suggests potential applications in aging and neurodegenerative diseases .
- Another investigation into benzoic acid derivatives found significant antimicrobial properties, indicating that modifications to the benzoic acid structure can enhance bioactivity against various pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({(Carboxymethyl)sulfanylmethyl}amino)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogs like 3-chloro-4-(methylsulfanyl)benzoic acid are synthesized via chlorination of precursor acids using catalysts like FeCl₃ under controlled conditions . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., carboxymethylthiol derivatives) critically affect purity. Post-synthesis purification via recrystallization or HPLC (as described for benzoic acid derivatives in ) is recommended to isolate the target compound .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., sulfanyl, carboxymethyl) and confirms regioselectivity. For example, biphenyl-carboxylic acid derivatives are analyzed using δ 7.2–8.1 ppm for aromatic protons .
- HPLC-MS : Quantifies purity and detects byproducts. Methods optimized for polar compounds (e.g., using C18 columns with acetonitrile/water gradients) are applicable .
- FT-IR : Validates amine (-NH) and carboxylic acid (-COOH) groups via peaks at ~3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch) .
Q. What are the primary research applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : The compound’s bifunctional structure (carboxylic acid + sulfanyl group) makes it a candidate for:
- Metal Chelation : Acts as a ligand in coordination chemistry (e.g., analogous to 2-aminobenzoic acid derivatives in ) .
- Drug Intermediate : Modulates pharmacokinetic properties in anti-inflammatory or antimicrobial agents, as seen in 3-benzoylpropionic acid derivatives .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for this compound under resource-constrained conditions?
- Methodological Answer : A 2³ factorial design evaluates three critical factors (e.g., temperature, catalyst concentration, reaction time) with minimal experiments. For example, Polish Journal of Chemical Technology highlights DOE applications in chemical process optimization, reducing trial runs by 50% while maximizing yield . Statistical tools like ANOVA identify interactions (e.g., temperature × catalyst) that disproportionately affect yield .
Q. What computational strategies are employed to model the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., ICReDD’s approach using DFT to map energy barriers for sulfanyl-group substitutions) .
- Molecular Dynamics (MD) : Simulates solvent effects on stability. COMSOL Multiphysics integrates AI to optimize parameters like solvation free energy .
- QSAR Modeling : Relates structural features (e.g., logP of carboxymethyl groups) to biological activity, as demonstrated for 3-benzoylpropionic acid derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity) or impurity interference. Strategies include:
- Standardized Assays : Use USP reference standards (e.g., ) to calibrate bioactivity measurements .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., adjuvant arthritis suppression in vs. antimicrobial assays in ) to identify context-dependent mechanisms .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
